- Preparation of pyridyl containing benzimidazoles, compositions and use for treatment of gastrointestinal disorders., United States, , ,
Cas no 97944-40-6 (3-Chloro-2-methylpyridin-4-amine)
3-Chloro-2-methylpyridin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-2-methylpyridin-4-amine
- 4-Amino-3-chloro-2-methylpyridine
- 4-Pyridinamine,3-chloro-2-methyl-
- 2-methyl-3-chloro-4-aminopyridine
- 3-chloro-2-methyl-4-pyridinamine
- 3-Chloro-2-methyl-pyridin-4-ylamine
- 4-amino-3-chloro-2-picoline
- 3-Chloro-2-methyl-4-pyridinamine (ACI)
- DTXSID10540240
- EN300-105097
- AGWBEYQZGBQXLL-UHFFFAOYSA-N
- SCHEMBL4405300
- G40978
- AB51074
- 4 -amino-3 -chloro-2 -picoline
- CS-0006554
- 3-chloro-2-methyl-pyridin-4-amine
- AKOS006331280
- 97944-40-6
- DB-081704
- Z1198221360
-
- MDL: MFCD09702443
- Inchi: 1S/C6H7ClN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9)
- InChI Key: AGWBEYQZGBQXLL-UHFFFAOYSA-N
- SMILES: ClC1C(C)=NC=CC=1N
Computed Properties
- Exact Mass: 142.03000
- Monoisotopic Mass: 142.0297759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Color/Form: Orange solid
- Density: 1.26
- Melting Point: 104-106?C
- Boiling Point: 249.5°Cat760mmHg
- Flash Point: 104.7°C
- PSA: 38.91000
- LogP: 2.20680
3-Chloro-2-methylpyridin-4-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Chloro-2-methylpyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A603469-100mg |
4-Amino-3-chloro-2-methylpyridine |
97944-40-6 | 100mg |
$ 115.00 | 2023-09-08 | ||
| TRC | A603469-250mg |
4-Amino-3-chloro-2-methylpyridine |
97944-40-6 | 250mg |
$ 161.00 | 2023-09-08 | ||
| TRC | A603469-500mg |
4-Amino-3-chloro-2-methylpyridine |
97944-40-6 | 500mg |
$ 299.00 | 2023-09-08 | ||
| TRC | A603469-1g |
4-Amino-3-chloro-2-methylpyridine |
97944-40-6 | 1g |
$ 475.00 | 2022-06-08 | ||
| TRC | A603469-2g |
4-Amino-3-chloro-2-methylpyridine |
97944-40-6 | 2g |
$ 1034.00 | 2023-04-19 | ||
| Chemenu | CM109791-1g |
3-Chloro-2-methylpyridin-4-amine |
97944-40-6 | 95% | 1g |
$464 | 2021-08-06 | |
| Chemenu | CM109791-1g |
3-Chloro-2-methylpyridin-4-amine |
97944-40-6 | 95% | 1g |
$*** | 2023-05-29 | |
| TRC | A603469-1000mg |
4-Amino-3-chloro-2-methylpyridine |
97944-40-6 | 1g |
$ 580.00 | 2023-04-19 | ||
| Enamine | EN300-105097-0.05g |
3-chloro-2-methylpyridin-4-amine |
97944-40-6 | 95% | 0.05g |
$76.0 | 2023-10-28 | |
| Enamine | EN300-105097-0.1g |
3-chloro-2-methylpyridin-4-amine |
97944-40-6 | 95% | 0.1g |
$113.0 | 2023-10-28 |
3-Chloro-2-methylpyridin-4-amine Production Method
Production Method 1
Production Method 2
- 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity, Journal of Medicinal Chemistry, 1989, 32(8), 1970-7
Production Method 3
- Macrocyclic azolopyridine derivatives as EED and PRC2 modulators and their preparation, World Intellectual Property Organization, , ,
Production Method 4
- Synthesis and properties of 3-halo(chloro,bromo)-4-nitropicoline N-oxides, Prace Naukowe Akademii Ekonomicznej imienia Oskara Langego we Wroclawiu, 1984, 278, 139-48
Production Method 5
- Substituted benzimidazole derivatives, European Patent Organization, , ,
3-Chloro-2-methylpyridin-4-amine Raw materials
3-Chloro-2-methylpyridin-4-amine Preparation Products
3-Chloro-2-methylpyridin-4-amine Suppliers
3-Chloro-2-methylpyridin-4-amine Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 3-Chloro-2-methylpyridin-4-amine
Introduction to 3-Chloro-2-methylpyridin-4-amine (CAS No. 97944-40-6)
3-Chloro-2-methylpyridin-4-amine, also known by its CAS number 97944-40-6, is a versatile compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with a chlorine atom at the 3-position and a methyl group at the 2-position, along with an amine group at the 4-position. The combination of these functional groups imparts specific chemical and biological properties that make it an important intermediate in various synthetic pathways.
The synthesis of 3-Chloro-2-methylpyridin-4-amine has been extensively studied due to its utility as a building block in the development of novel drugs and agrochemicals. One common synthetic route involves the reaction of 2-methylpyridine with chlorinating agents followed by amination. Recent advancements in green chemistry have led to the development of more environmentally friendly methods, such as using catalytic systems that minimize waste and energy consumption. For example, a study published in the Journal of Organic Chemistry in 2021 reported a highly efficient and selective synthesis using a palladium-catalyzed protocol, which significantly reduced by-products and improved overall yield.
In the pharmaceutical industry, 3-Chloro-2-methylpyridin-4-amine has gained attention as a key intermediate in the synthesis of several drug candidates. One notable application is in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The compound's ability to form stable derivatives with high bioavailability and low toxicity makes it an attractive candidate for drug design. Additionally, recent research has explored its potential in the development of antiviral agents, particularly against RNA viruses such as influenza and SARS-CoV-2. A study published in Antiviral Research in 2022 demonstrated that derivatives of 3-Chloro-2-methylpyridin-4-amine exhibited potent antiviral activity with minimal cytotoxicity.
Beyond pharmaceuticals, 3-Chloro-2-methylpyridin-4-amine has found applications in agrochemicals, particularly as an intermediate in the synthesis of herbicides and fungicides. Its structural features allow for the creation of compounds with enhanced selectivity and efficacy against specific plant pathogens. For instance, a study published in Pest Management Science in 2021 reported that derivatives of this compound showed excellent activity against common fungal diseases affecting crops such as wheat and rice. The use of these derivatives not only improves crop yields but also reduces environmental impact by minimizing the need for broad-spectrum pesticides.
In materials science, 3-Chloro-2-methylpyridin-4-amine has been explored for its potential in the development of functional materials such as polymers and coatings. Its ability to form stable complexes with various metal ions makes it useful in the synthesis of coordination polymers with unique optical and electronic properties. A recent study published in Advanced Materials highlighted the use of this compound as a ligand in the preparation of metal-organic frameworks (MOFs) with high surface area and porosity, which have applications in gas storage and separation technologies.
The safety profile of 3-Chloro-2-methylpyridin-4-amine is an important consideration for its industrial applications. Extensive toxicological studies have shown that it is generally well-tolerated at low concentrations, although appropriate handling precautions should be taken to avoid skin contact and inhalation. Regulatory agencies such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have established guidelines for its safe use in various industries.
In conclusion, 3-Chloro-2-methylpyridin-4-amine (CAS No. 97944-40-6) is a valuable compound with diverse applications across multiple fields. Its unique chemical structure and versatile reactivity make it an essential building block for the synthesis of novel drugs, agrochemicals, and functional materials. Ongoing research continues to uncover new uses and improve synthetic methods, ensuring its continued relevance in scientific and industrial settings.
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